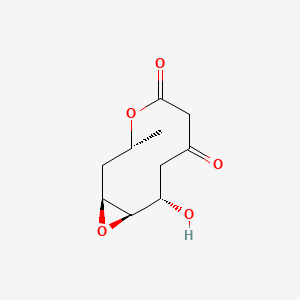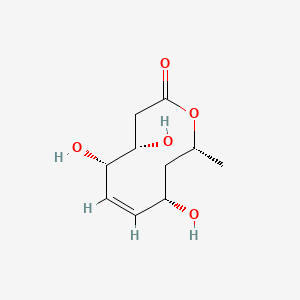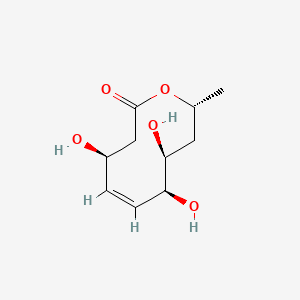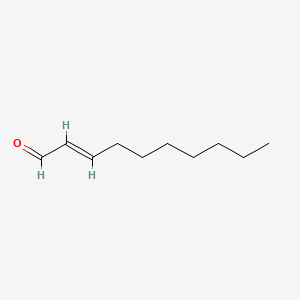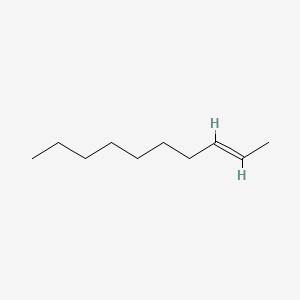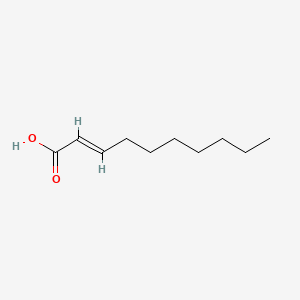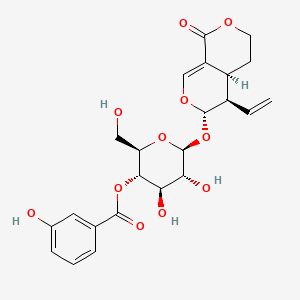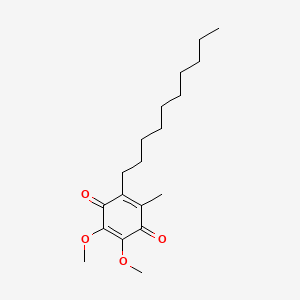
Decylubiquinone
Overview
Description
Decylubiquinone, also known as 2,3-dimethoxy-5-methyl-6-decyl-1,4-benzoquinone, is a synthetic analogue of ubiquinone (coenzyme Q10). It is a hydrophobic quinone with a 10-carbon side chain, which allows it to integrate into mitochondrial membranes. This compound is primarily used in scientific research to study mitochondrial function and bioenergetics due to its ability to interact with the electron transport chain.
Scientific Research Applications
Decylubiquinone has a wide range of applications in scientific research, including:
Mitochondrial Function Studies: It is used to study the electron transport chain and mitochondrial bioenergetics.
Neurodegenerative Disease Research: Due to its ability to enhance mitochondrial function, this compound is investigated for its potential benefits in neurodegenerative diseases such as Parkinson’s and Alzheimer’s.
Cancer Research: This compound has shown potential in inhibiting the growth of certain cancer cells by modulating mitochondrial function.
Metabolic Studies: It is used to explore the role of mitochondrial dysfunction in metabolic diseases and to develop potential therapeutic strategies.
Mechanism of Action
Biochemical Pathways
Decylubiquinone’s action affects the electron transport chain in the mitochondria . By accepting and transferring electrons within the respiratory chain complexes, it plays a role in the oxidative phosphorylation process, which is crucial for ATP production . Its ability to block ROS production also impacts the cellular redox state, influencing various biochemical pathways related to oxidative stress .
Pharmacokinetics
Due to its hydrophobic nature and the presence of a 10-carbon side chain with a methyl group at the end, this compound can travel into mitochondrial membranes unaided This suggests that it may have good bioavailability at the cellular level
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the oxidative state of the cell can impact its effectiveness, as it blocks ROS production in response to glutathione depletion . Additionally, the presence of other compounds, such as inhibitors of the mitochondrial respiratory chain complexes, can affect its action . More research is needed to fully understand how different environmental factors influence the action, efficacy, and stability of this compound.
Safety and Hazards
Future Directions
Decylubiquinone has been found to suppress breast cancer growth and metastasis by inhibiting angiogenesis via the ROS/p53/BAI1 signaling pathway . It has also been found to significantly inhibit colorectal cancer growth in the patient-derived xenograft (PDX) and CT26 xenograft models . These findings suggest potential future directions for the use of this compound in cancer treatment.
Biochemical Analysis
Biochemical Properties
Decylubiquinone interacts with various enzymes and proteins in the body. It accepts electrons from complex I and is reduced to decylubiquinol, which subsequently transfers electrons to complex III . It has been found that its reduced form, decylubiquinol, severely impedes complex I activity, while the oxidized form, this compound, acts as a potent acceptor for complex I electrons .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It increases complex I/III and complex II/III activities by 64 and 80%, respectively, and attenuates reductions in oxygen consumption at high concentrations of the complex III inhibitor myxothiazol . This implies that this compound increases mitochondrial function in the nerve terminal during complex I or III inhibition .
Molecular Mechanism
This compound exerts its effects at the molecular level through various mechanisms. It binds to complex I and induces a conformational change in the shape of the binding site, which allows the binding of a quinone with a long isoprenoid side chain . This interaction is more similar to that between endogenous ubiquinone and complex I than between coenzyme Q1 and complex I .
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings. It has been observed that this compound increases the inhibition thresholds of complex I/III, complex II/III, and complex III over oxygen consumption in the nerve terminal by 25–50%, when myxothiazol is used to inhibit complex III .
Metabolic Pathways
This compound is involved in the electron transport chain within mitochondria, specifically interacting with complex I and complex III . It accepts electrons from complex I and transfers them to complex III .
Transport and Distribution
This compound is a hydrophobic molecule that can travel unaided into mitochondrial membranes . This allows it to be distributed within cells and tissues where it can exert its effects.
Subcellular Localization
This compound is localized within the mitochondria, where it interacts with the electron transport chain . Its ability to travel unaided into mitochondrial membranes allows it to be localized within this subcellular compartment .
Preparation Methods
Synthetic Routes and Reaction Conditions
Decylubiquinone can be synthesized through a multi-step process involving the alkylation of a quinone precursor. The general synthetic route includes the following steps:
Alkylation: The quinone precursor is alkylated with a decyl halide in the presence of a base, such as potassium carbonate, to introduce the decyl side chain.
Methoxylation: The resulting intermediate is then methoxylated using methanol and a suitable catalyst, such as sulfuric acid, to introduce the methoxy groups at the 2 and 3 positions.
Oxidation: The final step involves the oxidation of the intermediate to form this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Industrial methods may also include purification steps, such as recrystallization or chromatography, to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
Decylubiquinone undergoes several types of chemical reactions, including:
Oxidation-Reduction: this compound can be reduced to decylubiquinol, which can then be re-oxidized back to this compound. This redox cycling is crucial for its role in the electron transport chain.
Substitution: The methoxy groups in this compound can undergo substitution reactions under specific conditions.
Common Reagents and Conditions
Oxidation-Reduction: Common reagents for these reactions include reducing agents like sodium borohydride and oxidizing agents like potassium permanganate.
Substitution: Substitution reactions may involve nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions include decylubiquinol (from reduction) and various substituted derivatives (from substitution reactions).
Comparison with Similar Compounds
Decylubiquinone is often compared to other ubiquinone analogues, such as:
Coenzyme Q10 (Ubiquinone): The natural form of ubiquinone, which has a longer isoprenoid side chain.
Idebenone: A shorter-chain analogue of ubiquinone with antioxidant properties.
Plastoquinone: Another quinone involved in the electron transport chain of photosynthetic organisms.
This compound is unique due to its specific side chain length, which allows it to be used as a model compound for studying mitochondrial function and bioenergetics.
Properties
IUPAC Name |
2-decyl-5,6-dimethoxy-3-methylcyclohexa-2,5-diene-1,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30O4/c1-5-6-7-8-9-10-11-12-13-15-14(2)16(20)18(22-3)19(23-4)17(15)21/h5-13H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMEGFMNVSYVVOM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCC1=C(C(=O)C(=C(C1=O)OC)OC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20204063 | |
| Record name | 2,3-Dimethoxy-5-methyl-6-decyl-1,4-benzoquinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20204063 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55486-00-5 | |
| Record name | Decylubiquinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=55486-00-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,3-Dimethoxy-5-methyl-6-decyl-1,4-benzoquinone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055486005 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,3-Dimethoxy-5-methyl-6-decyl-1,4-benzoquinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20204063 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-decyl-5,6-dimethoxy-3-methylcyclohexa-2,5-diene-1,4-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DECYLUBIQUINONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DP8EJ59CQN | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


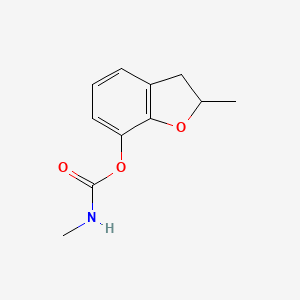
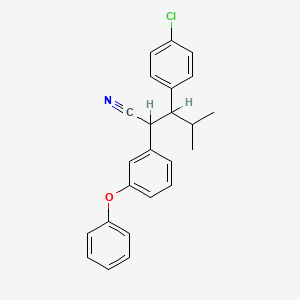
![(8E)-7-hydroxy-3-methyl-4,11-dioxabicyclo[8.1.0]undec-8-en-5-one](/img/structure/B1670108.png)
